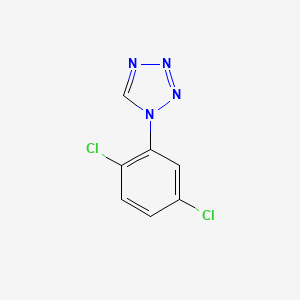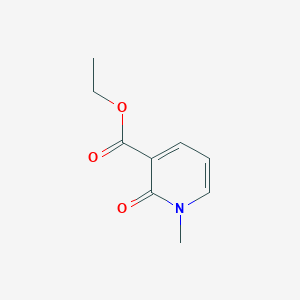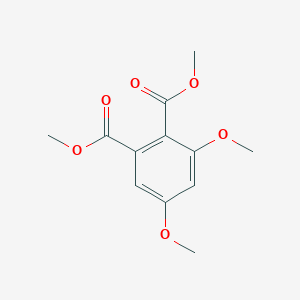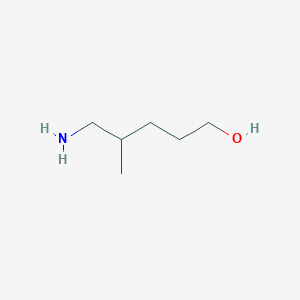
1-(2,5-Dichlorophenyl)tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 2,5-dichlorophenyl group. This compound is part of the broader class of tetrazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science. Tetrazoles are notable for their high nitrogen content and unique electronic properties, making them valuable in various chemical and biological contexts .
Méthodes De Préparation
The synthesis of 1-(2,5-Dichlorophenyl)tetrazole typically involves the cyclization of azide and nitrile compounds. One common method includes the reaction of 2,5-dichlorobenzonitrile with sodium azide under acidic conditions. This reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring .
Industrial production methods often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts like aluminum hydroxide or palladium nanoparticles can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
1-(2,5-Dichlorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts to convert the tetrazole ring into amine derivatives.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)tetrazole has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of 1-(2,5-Dichlorophenyl)tetrazole is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. This inhibition occurs through the binding of the tetrazole ring to the enzyme’s active site, preventing substrate access and subsequent catalysis .
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)tetrazole can be compared to other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole: Lacks the chlorine substituents, resulting in different electronic properties and reactivity.
5-(4-Chlorophenyl)-1H-tetrazole: Similar in structure but with a single chlorine substituent, leading to variations in biological activity and chemical behavior.
The presence of two chlorine atoms in this compound enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions and potentially more potent in biological applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Continued exploration of its properties and applications will likely yield further insights and innovations.
Propriétés
Formule moléculaire |
C7H4Cl2N4 |
|---|---|
Poids moléculaire |
215.04 g/mol |
Nom IUPAC |
1-(2,5-dichlorophenyl)tetrazole |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-1-2-6(9)7(3-5)13-4-10-11-12-13/h1-4H |
Clé InChI |
MYHFHLSNWOQVLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N2C=NN=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11925650.png)


